Product packaging for CD 3254(Cat. No.:CAS No. 196961-43-0)

CD 3254

Cat. No.: B606565
CAS No.: 196961-43-0
M. Wt: 364.5 g/mol
InChI Key: DYLLZSVPAUUSSB-UHFFFAOYSA-N
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Description

Overview of Retinoid X Receptors (RXRs) and their Role in Transcriptional Regulation

Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a pivotal role in regulating gene expression. nih.govfrontiersin.org These receptors are activated by ligands and function as transcription factors, influencing a wide array of physiological processes including development, metabolism, cell differentiation, and apoptosis. nih.govplos.org There are three distinct isotypes of RXR: RXRα (alpha), RXRβ (beta), and RXRγ (gamma), each encoded by a separate gene (RXRA, RXRB, and RXRG, respectively) and exhibiting tissue-specific expression patterns. wikipedia.orgpnas.org For instance, RXRα is abundantly expressed in the liver, where it is essential for the function of other nuclear receptors. plos.org

The primary mechanism by which RXRs exert their influence on gene transcription is through the formation of dimers. RXRs can form homodimers (a complex of two RXR molecules) or, more commonly, heterodimers with a variety of other nuclear receptors. nih.govwikipedia.org These partners include the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). wikipedia.orgmdpi.com This ability to partner with numerous other receptors places RXR in a central position within the nuclear receptor superfamily, allowing it to integrate various signaling pathways. frontiersin.orgpnas.org

The RXR-containing dimers bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. nih.gov In the absence of a ligand, the RXR heterodimer is typically bound to the HRE along with corepressor proteins, which inhibit gene transcription. frontiersin.orgwikipedia.org Upon the binding of an agonist ligand to RXR or its partner, a conformational change occurs. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. frontiersin.orgwikipedia.org The coactivator complex then facilitates the transcription of the downstream target gene into messenger RNA (mRNA), which is subsequently translated into a protein, thereby altering cellular function. wikipedia.org

Significance of Selective RXR Agonists in Biological Research

The development of selective RXR agonists, often referred to as rexinoids, has been a significant advancement in biological research. researchgate.net These synthetic compounds are designed to specifically activate RXRs without significantly activating other nuclear receptors, such as RARs. mdpi.comresearchgate.net This selectivity is crucial for dissecting the specific roles of RXR-mediated signaling pathways from those of its numerous heterodimer partners. oup.com

By using selective agonists, researchers can activate RXR-dependent pathways and observe the resulting physiological and cellular effects. This provides a powerful tool to understand the complex gene networks regulated by RXR. scbt.com For example, selective RXR agonists are instrumental in studying the molecular mechanisms of cellular differentiation, apoptosis, and metabolism. scbt.comnih.gov They allow for the precise modulation of RXR activity, enabling detailed investigations into receptor dimerization, ligand-binding interactions, and the downstream effects on gene expression. scbt.com

Furthermore, the study of selective RXR agonists helps in understanding the concept of "permissive" and "non-permissive" heterodimers. In permissive heterodimers (e.g., with PPARs and LXRs), the complex can be activated by an agonist for either RXR or its partner. tocris.com In contrast, non-permissive heterodimers (e.g., with VDR and TR) are generally only activated by the partner receptor's ligand. mdpi.comtocris.com Selective RXR agonists are critical for characterizing these distinct regulatory mechanisms. The ability to activate specific subsets of RXR heterodimers with selective modulators offers a promising avenue for targeted research, potentially minimizing the off-target effects that can arise from activating multiple signaling pathways simultaneously. oup.com

Introduction to CD 3254 as a Research Compound and Selective RXRα Agonist

This compound is a synthetic organic compound identified as a potent and selective agonist for the Retinoid X Receptor alpha (RXRα). tocris.comfishersci.atguidetopharmacology.org As a research tool, its significance lies in its high specificity for RXRα, with no reported activity at the Retinoic Acid Receptors (RARα, RARβ, or RARγ). tocris.comrndsystems.comrndsystems.com This selectivity allows researchers to investigate the specific functions of the RXRα isotype.

Chemically, this compound is known as 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid. tocris.comcaymanchem.com Its structure facilitates specific interactions within the ligand-binding pocket of RXRα, promoting the recruitment of coactivators. scbt.comcaymanchem.com For instance, studies have shown that this compound can stimulate the recruitment of the TRAP220 coactivator to RXRα/RARβ heterodimers and enhance the recruitment of the PGC-1α coactivator to RXRα/PPARγ heterodimers. caymanchem.com

The compound has been utilized in various research contexts, including studies on cellular reprogramming. tocris.comrndsystems.com In one notable application, this compound was part of a chemical cocktail that successfully reprogrammed mouse fibroblasts into induced pluripotent stem cells (iPSCs), highlighting its role in modulating gene expression related to cell fate. tocris.com With a reported EC50 value of approximately 10 nM for human RXRβ, it demonstrates potent activity. caymanchem.com The selectivity and potency of this compound make it an invaluable compound for elucidating the intricate roles of RXRα in gene regulation and cellular processes. researchgate.netcaymanchem.com

Compound Information

PropertyValueSource
Chemical Name 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid tocris.comcaymanchem.com
Molecular Formula C₂₄H₂₈O₃ rndsystems.comcaymanchem.com
Molecular Weight 364.48 g/mol tocris.comrndsystems.com
CAS Number 196961-43-0 rndsystems.comcaymanchem.com
Target Receptor Retinoid X Receptor alpha (RXRα) scbt.comtocris.comguidetopharmacology.org
Selectivity Selective for RXRs; no activity at RARα, RARβ, or RARγ tocris.comrndsystems.comrndsystems.com
Reported Activity EC₅₀ = ~10 nM for human RXRβ caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O3 B606565 CD 3254 CAS No. 196961-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196961-43-0

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)

InChI Key

DYLLZSVPAUUSSB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CD3254;  CD 3254;  CD-3254.

Origin of Product

United States

Molecular and Cellular Mechanisms of Cd 3254 Activity

Elucidation of Retinoid X Receptor Alpha (RXRα) Agonism by CD 3254

This compound's function as an RXRα agonist is defined by its ability to bind to and activate the receptor, initiating downstream signaling pathways. This selective activation is crucial for its role in modulating gene transcription. scbt.comtocris.com

Ligand-Binding Domain Interactions and Receptor Conformational Changes

This compound, a benzoic acid derivative, interacts with the ligand-binding domain (LBD) of RXRα. tocris.comnews-medical.net This binding event is a critical first step that induces a conformational change in the receptor. A key structural feature of this interaction is the formation of an ionic bridge between the carboxylic acid moiety of this compound and an arginine residue within the LBD of RXRα. tocris.com Upon agonist binding, the LBD undergoes a significant structural rearrangement, particularly in the activation helix H12. tocris.comnih.gov This repositioning of helix H12 is a hallmark of receptor activation and is essential for the subsequent recruitment of co-activator proteins. nih.gov

The structure of the RXR LBD is more accommodating compared to that of Retinoic Acid Receptors (RARs), allowing it to bind to a variety of ligands. tocris.com The specific structural features of this compound facilitate its effective binding and the subsequent stabilization of the active conformation of RXRα. scbt.com

Specificity Profile of this compound Towards Retinoic Acid Receptors (RARs) and RXR Subtypes

A defining characteristic of this compound is its high selectivity for RXRα. guidetopharmacology.orgtocris.com It exhibits no significant activity at the retinoic acid receptors RARα, RARβ, or RARγ. guidetopharmacology.orgtocris.com This specificity is crucial as it allows for the targeted modulation of RXR-mediated pathways without directly affecting RAR signaling. While there are three RXR isotypes (α, β, and γ), with RXRα being significantly involved in embryogenesis, the development of isotype-selective rexinoids has been challenging due to the highly conserved nature of the ligand-binding pocket among the RXR subtypes. tocris.comnih.gov

Transcriptional Regulation by this compound-Activated RXR Pathways

The activation of RXRα by this compound directly influences the transcriptional regulation of a host of target genes. This is achieved through the modulation of RXR's interactions with its dimerization partners and with coregulatory proteins.

Modulatory Effects on RXR Homodimer and Heterodimer Formation (e.g., with RARs, PPARs, LXRs, VDRs)

RXR functions as a promiscuous heterodimerization partner for many other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR). tocris.comgenecards.org These heterodimers are the functional units that bind to specific DNA response elements in the promoters of target genes. nih.gov

In the context of RAR/RXR heterodimers, RXR is typically the "silent" or "subordinate" partner. nih.govmdpi.com This means that an RXR-selective agonist like this compound, when used alone, cannot activate transcription through the RAR/RXR heterodimer. nih.govmdpi.com The binding of an agonist to RAR is a prerequisite for the dissociation of corepressors and subsequent transcriptional activation. nih.govmdpi.com However, when used in combination with an RAR agonist, this compound can act synergistically to enhance the transcriptional response. nih.govmdpi.com

Conversely, in "permissive" heterodimers, such as those with PPARs and LXRs, the binding of an RXR agonist like this compound can lead to transcriptional activation. tocris.comnews-medical.net This can result in pleiotropic effects due to the activation of multiple signaling pathways. tocris.comnews-medical.net For instance, the activation of RXR-PPAR heterodimers is a known effect of certain environmental endocrine disruptors. tocris.com Some RXR ligands can act as agonists for PPARα/RXR but not for TR/RXR, VDR/RXR, or LXR/RXR heterodimers. news-medical.net The ability of RXR to form heterodimers with various partners underscores the complexity of its signaling network. oup.comoup.com

Interaction with Nuclear Receptor Co-activators and Co-repressors

The transcriptional activity of nuclear receptors is modulated by their interaction with co-activator and co-repressor proteins. nih.govnih.gov In the absence of a ligand, or in the presence of an antagonist, RAR/RXR heterodimers are typically bound to corepressors like NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), which mediate transcriptional repression. news-medical.netnih.gov

The binding of an agonist, such as this compound to RXR in a permissive heterodimer or in conjunction with an RAR agonist in a non-permissive heterodimer, induces a conformational change in the LBD. tocris.comnih.gov This change facilitates the dissociation of corepressors and the recruitment of co-activators. elifesciences.orgembopress.org Co-activators, such as those from the p160 family (e.g., SRC-1, TIF2), possess conserved LXXLL motifs that interact with a hydrophobic groove on the surface of the activated LBD. news-medical.netnih.gov This recruitment of co-activators leads to the assembly of a larger protein complex that modifies chromatin structure and promotes gene transcription. biorxiv.org

Studies have shown that the interplay between ligands and coregulators can be complex. For example, some RAR antagonists can synergize with this compound to activate transcription through the RXR-RARα heterodimer, suggesting that their mechanism involves a modification of corepressor interaction that then allows the RXR agonist to be effective. nih.govresearchgate.net

Influence of this compound on Gene Expression Profiles

The activation of RXRα by this compound ultimately leads to changes in the expression profiles of target genes. These changes are the downstream consequence of the molecular and cellular events described above. The specific set of genes regulated by this compound will depend on the cellular context, including the expression levels of RXR, its heterodimeric partners, and the availability of coregulatory proteins.

Gene expression profiling studies have been utilized to understand the broader impact of RXR agonists. google.comdupuytrens.orgebi.ac.uk For instance, the this compound-RXRα axis has been shown to promote chemical reprogramming by influencing RNA exosome-mediated degradation of certain transcripts and suppressing inflammation. omicsdi.org The ability of this compound to modulate gene expression underlies its utility as a research tool to dissect the intricate roles of RXR signaling in various biological processes.

Regulation of RNA Exosome Component Genes

This compound exerts its influence by activating the endogenous transcription factor RXRα. This activation of the this compound–RXRα axis directly stimulates the transcription of all 11 RNA exosome component genes. researchgate.net The RNA exosome is a critical multiprotein complex responsible for the degradation and processing of various RNA molecules. researchgate.netjensenlab.org

The core components of the RNA exosome regulated by the this compound-RXRα axis include:

Exosc1-10: These genes encode the structural proteins that form the core of the RNA exosome complex.

Dis3: This gene encodes a catalytic subunit of the exosome, providing its ribonuclease activity. researchgate.net

Studies have demonstrated that the transcription factor RXRα can directly bind to the promoter regions of these RNA exosome-related genes, confirming the direct regulatory role of the this compound–RXRα pathway in their expression. google.com

Table 1: RNA Exosome Component Genes Regulated by this compound-RXRα Axis

Gene Function
Exosc1-10 Structural components of the RNA exosome core
Dis3 Catalytic subunit with ribonuclease activity

Modulation of Transposable Element (TE)-Associated RNA Degradation

A key function of the activated RNA exosome, under the influence of this compound, is the targeted degradation of RNAs associated with transposable elements (TEs). researchgate.net TEs are mobile genetic elements that can influence gene expression. mdpi.com

Specifically, the RNA exosome has been found to primarily modulate the degradation of RNAs from the MMVL30 family of endogenous retroviruses. researchgate.netresearchgate.net Analysis has shown that following the knockdown of the critical exosome gene Exosc3, there is a significant increase in the expression of TE-associated RNAs, with a predominant increase in MMVL30-int. google.com This indicates that MMVL30 is a major target for degradation by the RNA exosome. researchgate.net By promoting the degradation of MMVL30-associated RNAs, this compound helps to overcome a barrier to cellular reprogramming. researchgate.net The degradation of these RNAs is facilitated by the formation of double-stranded RNAs (dsRNAs), which are then targeted by the exosome. google.commdpi.com

Table 2: Key Transposable Element Modulated by this compound-Induced RNA Exosome

Transposable Element Role in Cellular Reprogramming
MMVL30 Acts as a barrier to cell-fate determination; its degradation is promoted by the this compound-RXRα-RNA exosome axis. researchgate.net

Impact on Inflammation-Related Gene Pathways

The degradation of MMVL30-associated RNAs by the this compound-induced RNA exosome has a direct impact on inflammatory signaling pathways. researchgate.net The accumulation of these viral-mimicking RNAs can trigger an inflammatory response, primarily through the interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) pathways. researchgate.netnih.gov

Research has shown that treatment with this compound leads to a reduction in the levels of dsRNAs associated with MMVL30. google.com This, in turn, reduces the expression of key receptors in the IFN-γ and TNF-α pathways, such as Ifngr1, Tnfrsf1a, and Tnfrsf10b. google.com By dampening these inflammatory pathways, this compound contributes to a cellular environment more conducive to successful reprogramming. researchgate.net The synergistic action of IFN-γ and TNF-α is known to be a potent driver of inflammatory responses. scienceopen.com

Table 3: Inflammation-Related Gene Pathways Affected by this compound

Pathway Key Genes/Receptors Modulated Effect of this compound
IFN-γ Ifngr1 Reduced expression google.com
TNF-α Tnfrsf1a, Tnfrsf10b Reduced expression google.com

Preclinical Biological Investigations of Cd 3254 in Model Systems

Cellular Reprogramming and Stem Cell Biology Applications of CD 3254

Cellular reprogramming involves the process of reverting a specialized cell to a simpler state with stem cell-like properties, or directly converting one cell type into another. tocris.com This can be achieved through the introduction of transcription factors or chemical reagents. tocris.com this compound has demonstrated utility in chemical reprogramming protocols. tocris.comtocris.com

Promotion of Induced Pluripotent Stem Cell (iPSC) Generation from Mouse Fibroblasts

This compound has been shown to promote the chemical reprogramming of mouse fibroblasts. tocris.comtocris.com In a rapid chemical reprogramming protocol, this compound facilitated the reprogramming of both fetal mouse dorsal fibroblasts (MDFs) and adult mouse lung fibroblasts (MLFs) into induced pluripotent stem cells (iPSCs) within a timeframe of 12 days. tocris.com This highlights its potential as a component in defined chemical cocktails for generating iPSCs from somatic cells without the need for viral vector-based genetic modification. nih.gov

Mechanistic Insights into Chemical Reprogramming by this compound-RXRα-RNA Exosome Axis

While the precise, detailed mechanism involving this compound, RXRα, and the RNA exosome axis in the context of chemical reprogramming is an area of ongoing research, existing literature provides insights into the roles of these components. This compound functions as an RXRα agonist, activating this nuclear receptor. fishersci.atguidetomalariapharmacology.orgglpbio.comtocris.com RXRα, as a nuclear receptor, acts as a transcription factor that can regulate gene expression by binding to DNA response elements, often as a heterodimer with other nuclear receptors like RARs. glpbio.comipb.ac.id The RNA exosome is a protein complex with ribonuclease activity involved in RNA metabolism, including the processing and degradation of non-coding RNAs. nih.govnih.gov Studies in other biological contexts, such as B cell genomic alterations, have revealed that the RNA exosome can cooperate with enzymes like activation-induced cytidine (B196190) deaminase (AID) by degrading RNA hybridized to DNA, thereby making the DNA accessible for modification. nih.gov While a direct, detailed mechanism specifically linking this compound-mediated RXRα activation to RNA exosome function in the context of fibroblast reprogramming to iPSCs was not explicitly found in the provided search results, the known functions of these components suggest a potential interplay where CD 3245-activated RXRα influences transcriptional programs, and the RNA exosome's RNA processing activity could potentially modulate the accessibility of DNA or the stability of transcripts involved in the reprogramming process. Further research is needed to fully elucidate this specific mechanistic axis in this compound-induced chemical reprogramming.

Pharmacological Profiling of this compound in In Vitro Systems

Pharmacological profiling in in vitro systems is crucial for characterizing the activity and selectivity of a compound. nih.govqvance.sepharmaron.com This involves determining its potency and efficacy in cell-based assays and assessing its selectivity for its target receptor compared to other related receptors.

Agonistic Potency and Efficacy Determination in Cell-Based Assays

Receptor Selectivity and Cross-Signaling Assessment

A key aspect of this compound's pharmacological profile is its selectivity for RXRα. This compound is described as a selective RXRα agonist that exhibits no activity at the retinoic acid receptors RARα, RARβ, or RARγ. fishersci.atguidetomalariapharmacology.orgtocris.com This selectivity is important because RXRs can form heterodimers with various other nuclear receptors, and activation of these heterodimers can lead to diverse biological outcomes and potential off-target effects. glpbio.commdpi.comresearchgate.net While this compound shows selectivity against RARs, some rexinoids, including bexarotene (B63655) (another RXR agonist), can cross-signal or disrupt the function of other RXR-dependent pathways by influencing the formation or activity of RXR heterodimers with receptors like VDR and TR, or activating permissive heterodimers like RXR-LXR. mdpi.comnih.gov Studies comparing this compound and its analogs to other rexinoids like bexarotene are ongoing to identify compounds with improved RXR selectivity and decreased potential for cross-signaling with other nuclear receptors. mdpi.comnih.govnih.gov

In Vivo Preclinical Models for Evaluating this compound Biological Effects

Studies in Vertebrate Developmental Models (e.g., Danio rerio embryos)

Studies investigating the biological effects of the chemical compound this compound have utilized vertebrate developmental models, specifically embryos of the zebrafish (Danio rerio). frontiersin.orgapexbt.comresearchgate.net this compound is characterized as a potent and selective agonist of Retinoid X receptors (RXRs), which are nuclear receptors known to play essential roles in various biological processes, including development. apexbt.comglpbio.commedchemexpress.commedchemexpress.com The use of zebrafish embryos allows for the evaluation of the compound's impact on early developmental stages and the induction of potential teratogenic effects. frontiersin.orgmdpi.comnih.gov

Evaluation of Induced Phenotypes and Developmental Processes

Exposure of Danio rerio embryos to this compound has been shown to induce developmental phenotypes, particularly malformations. apexbt.comglpbio.commedchemexpress.commedchemexpress.com Research indicates that the severity and type of malformations observed can be influenced by both the concentration of this compound and the duration of exposure. apexbt.comglpbio.commedchemexpress.commedchemexpress.com

Similar phenotypes of malformations were reported after a 5-day exposure period at a lower concentration (20 μg/L) compared to those observed after only a 1-day exposure at higher concentrations (50 and 100 μg/L). apexbt.comglpbio.commedchemexpress.commedchemexpress.com This suggests a concentration- and time-dependent effect of this compound on embryonic development.

Evaluations of developmental processes have included assessments of survival and hatching success. In studies, exposure to this compound at a concentration of 100 μg/L resulted in a decrease in the percentage of survival by 19.1% after the first day of exposure. medchemexpress.com Furthermore, embryos exposed to 100 μg/L of this compound for 5 days or to 1 mg/L for 1 day did not hatch. medchemexpress.com

This compound has also been included in studies specifically assessing the effects of compounds on head skeleton malformations in zebrafish embryos. nih.gov These investigations have focused on evaluating specific parameters, such as the Meckel's–palatoquadrate (M–PQ) angle, as indicators of developmental toxicity affecting cartilage and bone structures. nih.gov this compound was reported to produce a dose-response relationship for effects on the M–PQ angle in these studies, indicating its impact on craniofacial development. nih.gov

The observed developmental effects in zebrafish embryos exposed to this compound highlight its potential to interfere with crucial developmental pathways, consistent with its activity as an RXR agonist.

Developmental Effects of this compound on Danio rerio Embryos

EndpointConcentration (μg/L)Exposure TimeObservationSource
Malformations205 daysInduced malformations apexbt.comglpbio.commedchemexpress.commedchemexpress.com
Malformations501 dayInduced malformations (similar phenotype to 20 μg/L, 5 days) apexbt.comglpbio.commedchemexpress.commedchemexpress.com
Malformations1001 dayInduced malformations (similar phenotype to 20 μg/L, 5 days) apexbt.comglpbio.commedchemexpress.commedchemexpress.com
Survival1001 dayDecreased by 19.1% medchemexpress.com
Hatching1005 daysEmbryos did not hatch medchemexpress.com
Hatching1000 (1 mg/L)1 dayEmbryos did not hatch medchemexpress.com
Head Skeleton (M-PQ Angle)VariousNot specifiedProduced a dose-response effect nih.gov

Therapeutic Research Implications of Cd 3254 in Preclinical Disease Models

Role of CD 3254 in Oncological Research

The involvement of retinoid signaling in cellular differentiation and apoptosis has led to investigations into the anti-cancer potential of retinoids and rexinoids, including this compound. news-medical.net

Anti-proliferative Effects in Leukemia Cell Models

Studies have investigated the anti-proliferative characteristics of this compound and its analogs in leukemia models. Research comparing novel this compound analogs to bexarotene (B63655), another RXR agonist, in a KMT2A-MLLT3 leukemia cell line, found that several analogs displayed improved anti-proliferative characteristics. nih.gov These studies often involve establishing IC50 values to quantify the potency of these compounds in inhibiting leukemia cell growth. nih.gov

Potential Synergy with Other Agents in Cancer Cell Lines (e.g., Caco-2 colorectal cancer cells)

While direct studies explicitly detailing the synergistic effects of this compound with other agents specifically in Caco-2 colorectal cancer cells were not prominently found in the search results, the broader context of retinoids and RXR agonists in cancer research, and a mention of this compound in relation to Caco-2 cells in one result scribd.com, suggest this as an area of potential investigation. Retinoids are known to induce tumor cell death and are employed in the treatment and chemoprevention of various cancers. news-medical.net The interaction of compounds with Caco-2 cells is often studied in the context of drug transport and metabolism, including the function of proteins like P-glycoprotein (P-gp) scribd.com, which can influence the efficacy of chemotherapeutic agents. Further research would be needed to specifically delineate synergistic effects of this compound with other anti-cancer agents in this cell line.

This compound in Metabolic and Immunological Pathway Research

RXR receptors are integral to the regulation of glucose and lipid metabolism and the immune response. apexbt.comnews-medical.netwindows.net this compound, as an RXRα agonist, has been explored for its contributions to understanding these pathways.

Contributions to Glucose and Lipid Metabolism Studies via RXR Modulation

RXR plays essential roles in the regulation of glucose and lipid metabolism. apexbt.comgoogle.com RXRα is primarily expressed in metabolic organs like the liver and intestines. apexbt.com Agonists of certain nuclear receptors, including RXR, are associated with the development of fatty liver, particularly with chronic exposure. europa.eu Studies involving RXR agonists like this compound contribute to the understanding of how modulating RXR activity can impact metabolic processes. Research has explored the potential of RXR modulation in diseases like adrenoleukodystrophy, which involves metabolic dysregulation, listing this compound as an example of an RXR agonist used in such contexts. google.com

This compound in Fibrotic Disorder Research

Modulation of Gene Expression in Pseudoexfoliation Syndrome Models (e.g., LOXL1, ELN, FBN1, LTBP1)

Pseudoexfoliation (PEX) syndrome is an age-related disorder characterized by the accumulation of abnormal extracellular matrix (ECM) material in various tissues, including the anterior segment of the eye, which can lead to pseudoexfoliative glaucoma. jensenlab.org The pathogenesis of PEX involves a generalized fibrotic process and dysregulation of ECM components. guidetomalariapharmacology.org Key genes implicated in PEX include LOXL1 (lysyl oxidase-like 1), ELN (elastin), FBN1 (fibrillin-1), and LTBP1 (latent transforming growth factor beta binding protein 1), which are involved in elastic fiber formation and stabilization. guidetomalariapharmacology.orgnih.govnih.govresearchgate.net

Research has indicated that dysregulated retinoic acid (RA) signaling may play a role in the pathogenesis of PEX syndrome. nih.govresearchgate.net Activation of the RA signaling pathway by natural and synthetic retinoids has demonstrated the ability to suppress PEX-associated matrix production in vitro by antagonizing TGF-β1 signaling. nih.govresearchgate.net RXRs, as heterodimeric partners of RARs in the retinoid signaling pathway, are thus potentially involved in modulating the expression of genes like LOXL1, ELN, FBN1, and LTBP1 that are central to PEX pathology. nih.govnih.govresearchgate.net Studies have shown that downregulation of RA signaling can induce the upregulation of LOXL1 and PEX-associated matrix genes in PEX-relevant cell types. nih.gov

Given that this compound is a selective RXRα agonist tocris.comrndsystems.comfishersci.atguidetomalariapharmacology.orgguidetopharmacology.org, it is conceivable that it could influence the expression of these genes in pseudoexfoliation syndrome models by modulating RXR-mediated signaling pathways. However, specific experimental data demonstrating the effects of this compound on the expression levels of LOXL1, ELN, FBN1, or LTBP1 in preclinical models of pseudoexfoliation syndrome were not identified in the available literature.

Anti-fibrotic Mechanisms in Cellular Systems

Fibrosis is characterized by the excessive accumulation of ECM components, driven by the activation and proliferation of myofibroblasts. wikipedia.orgconicet.gov.ar This process is a common feature of various diseases affecting organs such as the liver, lungs, and kidneys. wikipedia.orgmdpi.com Transforming growth factor-beta 1 (TGF-β1) is a key pro-fibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts and stimulates ECM production. frontiersin.orgwikipedia.orgnih.gov

Retinoids, acting through RAR and RXR nuclear receptors, have been investigated for their potential anti-fibrotic effects. mdpi.commdpi.comnih.govembopress.org Studies have shown that retinoids can suppress TGF-β1-mediated fibrotic responses in various cell types. mdpi.comnih.gov For instance, 9-cis-RA, an agonist for both RARs and RXRs, has been shown to suppress TGF-β1-induced expression of fibrotic markers in glomerular mesangial cells and reduce liver fibrosis in animal models, potentially by downregulating RA signaling involved in hepatic stellate cell activation. nih.govembopress.org PPARs, which form heterodimers with RXRs, have also been implicated as potential targets for anti-fibrotic therapy. frontiersin.org

As a selective RXRα agonist tocris.comrndsystems.comfishersci.atguidetomalariapharmacology.orgguidetopharmacology.org, this compound could potentially exert anti-fibrotic effects in cellular systems by modulating RXRα-dependent signaling pathways, possibly through heterodimerization with partners like PPARs or by influencing pathways that interact with TGF-β1 signaling. frontiersin.orgmdpi.comnih.gov However, specific research findings detailing the anti-fibrotic mechanisms of this compound in various cellular systems were not found in the consulted literature.

Neurobiological Research Applications of this compound

RXR receptors are present in the central nervous system and have been implicated in various neurological processes. nih.gov Abnormal RXR signaling has been suggested to affect neuronal stress and neuroinflammatory networks in several neuropathological conditions. nih.gov

While this compound is an RXRα agonist tocris.comrndsystems.comfishersci.atguidetomalariapharmacology.orgguidetopharmacology.org, specific research on its neurobiological applications, particularly concerning brain ApoE expression and its use in neurodegenerative disorder models, was not identified in the available literature. The following sections discuss the general relevance of RXRα agonism in these areas.

Impact on Brain Apolipoprotein E (ApoE) Expression in Preclinical Contexts

Apolipoprotein E (ApoE) is a key lipid transport protein in the brain, primarily produced by astrocytes. wikipedia.orgdntb.gov.uaresearchgate.net ApoE plays crucial roles in cholesterol transport and metabolism within the central nervous system. wikipedia.orgdntb.gov.uaresearchgate.net Different ApoE isoforms (ApoE2, ApoE3, and ApoE4) have been linked to varying risks for neurodegenerative diseases, particularly Alzheimer's disease, with ApoE4 being the strongest genetic risk factor for late-onset AD. researchgate.netnih.gov

The transcriptional expression of the APOE gene can be activated by nuclear receptors such as liver X receptor (LXR) and peroxisome proliferator-activated receptor gamma (PPARγ), which form heterodimers with retinoid X receptors (RXRs). wikipedia.org This suggests a potential regulatory link between RXR activation and ApoE expression in the brain. Studies have indicated that retinoid acid isomers can increase ApoE expression and lipidation in astrocytes through the RXR and RAR pathway, with effects comparable to the RXR agonist bexarotene. researchgate.netnih.gov

Given that this compound is a selective RXRα agonist tocris.comrndsystems.comfishersci.atguidetomalariapharmacology.orgguidetopharmacology.org, it is plausible that it could influence brain ApoE expression in preclinical contexts by activating RXRα, potentially through heterodimerization with partners like LXRs or PPARγ. wikipedia.org However, specific research data on the impact of this compound on brain ApoE expression in preclinical models were not found in the consulted literature.

Explorations in Neurodegenerative Disorder Models

Preclinical models, including cell-based systems, nematodes (e.g., C. elegans), zebrafish, and rodents, are widely used to study the underlying mechanisms of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. guidetopharmacology.orgnih.govmdpi.commdpi.com These models help in understanding the genetic basis, pathological processes (like protein aggregation and neuroinflammation), and in evaluating potential therapeutic strategies. guidetopharmacology.orgnih.govmdpi.commdpi.com

Retinoid X receptors (RXRs) have emerged as potential therapeutic targets in neurological disorders. nih.govmdpi.comresearchgate.net Activation of RXRs has shown protective effects in various cell and animal models of neuronal injury and neurodegenerative conditions, including models of Alzheimer's disease and Parkinson's disease. nih.govconicet.gov.armdpi.comresearchgate.netnih.gov For example, the RXR agonist bexarotene has been reported to reduce neuronal loss and improve cognitive performance in a mouse model of Alzheimer's disease. mdpi.com RXR activation has also shown neuroprotective effects and modulated neuroinflammation in a mouse model of retinitis pigmentosa and mitigated pathology in a mouse model of Parkinson's disease. conicet.gov.arresearchgate.netnih.gov

Methodological Approaches for Investigating Cd 3254 Activity

Biochemical and Biophysical Techniques

Biochemical and biophysical methods provide foundational insights into the direct interaction between CD 3254 and its molecular target, RXRα.

Fluorescence Anisotropy Studies for Receptor-Ligand Interactions

Fluorescence anisotropy is a powerful technique used to measure the binding of molecules in solution. horiba.com It quantifies the rotational motion of a fluorescently labeled molecule; when a small fluorescent molecule binds to a larger protein, its rotation slows, leading to an increase in the anisotropy value. horiba.combmglabtech.com This method has been employed to characterize the interactions between the retinoic acid receptor/retinoid X receptor (RAR/RXR) heterodimer and transcriptional coactivators. rndsystems.comtocris.com

In a key study, fluorescence anisotropy was used to measure the dissociation constant (Kd) for the binding of a coactivator peptide to the RAR/RXR heterodimer. biorxiv.org These experiments were conducted in the absence of any ligand (apo), in the presence of an RAR-specific agonist, and in the presence of both an RAR agonist and the RXR agonist this compound. biorxiv.orgnih.gov The results demonstrated that the presence of this compound, in conjunction with an RAR agonist, influenced the recruitment of coactivator peptides to the heterodimer, highlighting its role in modulating the receptor's functional conformation. nih.gov This approach allows for a quantitative assessment of how ligands like this compound affect the crucial step of coactivator recruitment, which is essential for initiating gene transcription. tocris.com

Co-crystallization and Structural Biology Approaches with RXRα

Structural biology, particularly X-ray crystallography, offers a high-resolution, three-dimensional view of how a ligand binds to its receptor protein. nuchemsciences.comsygnaturediscovery.com The process of co-crystallization involves forming a crystal of the protein-ligand complex, which can then be analyzed to reveal the precise atomic interactions. nuchemsciences.comxtalpi.com

While a specific co-crystal structure of this compound with the RXRα ligand-binding domain (LBD) is not widely cited in the primary literature, structural insights have been gained from related compounds. For instance, the benzoic acid derivative SR 11237 (also known as BMS 649), another pan-RXR agonist, was successfully co-crystallized with the RXRα LBD and a co-activator-derived peptide. tocris.comnews-medical.netwindows.net These structural studies are invaluable for understanding the molecular details of how the receptor is activated. They reveal the conformational changes in the receptor upon ligand binding, particularly in the activation function 2 (AF-2) helix, which creates a binding surface for coactivator proteins. nih.govwindows.net The insights from such structures are applicable to other agonists like this compound that belong to the same chemical class and share a common mechanism of action. news-medical.netwindows.net

Cell-Based Assay Systems

Cell-based assays are critical for evaluating the biological effects of a compound in a more physiologically relevant context. These systems are used to confirm that the molecular binding observed in biophysical assays translates into a functional cellular response.

RXR-Responsive Element (RXRE)-Mediated Transcription Assays in Mammalian Cells

To assess the ability of a compound to activate gene transcription via RXR, researchers use reporter gene assays. nih.gov In this system, mammalian cells are transfected with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter that has a specific DNA sequence known as an RXR-responsive element (RXRE). nih.govmdpi.com When an RXR agonist like this compound is added to the cells, it binds to and activates RXR. The activated RXR (typically as a homodimer) then binds to the RXRE and drives the expression of the luciferase reporter gene. mdpi.com The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of RXR. This RXRE-mediated transcription assay is a standard, biologically relevant method for confirming the agonistic activity of rexinoids, including this compound and its analogs. nih.govresearchgate.net

Mammalian Two-Hybrid (M2H) Luciferase Assays for EC50 Determination

The mammalian two-hybrid (M2H) system is a more specialized reporter assay used to study protein-protein interactions, such as the formation of RXR homodimers, within a mammalian cell nucleus. iaanalysis.comcreative-biolabs.com In this assay, the RXR protein is split into two parts: one is fused to a DNA-binding domain (BD), and the other is fused to a transcriptional activation domain (AD). iaanalysis.com Neither fusion protein can activate transcription on its own. However, when an agonist like this compound is introduced, it promotes the dimerization of the two RXR fusion proteins. This brings the BD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a luciferase reporter gene. creative-biolabs.comnih.gov

This M2H assay is highly sensitive and is particularly useful for quantifying the potency of a rexinoid. nih.govmdpi.com By testing a range of compound concentrations, a dose-response curve can be generated, from which the half-maximal effective concentration (EC50) value is calculated. nih.gov The EC50 value represents the concentration of the agonist required to elicit 50% of the maximum biological response and is a key metric for comparing the potency of different compounds. This method has been used to characterize the biological activity of this compound and its novel analogs. mdpi.comresearchgate.net

Table 1: Summary of Methodological Approaches for this compound Investigation

Methodology Purpose Key Findings/Application for this compound
Fluorescence Anisotropy To quantify the binding affinity of receptor-ligand and receptor-coactivator complexes. horiba.com Used to measure how this compound influences the recruitment of coactivator peptides to the RAR/RXR heterodimer. rndsystems.comtocris.comnih.gov
Co-crystallization / Structural Biology To determine the three-dimensional structure of the ligand-receptor complex at atomic resolution. nuchemsciences.comsygnaturediscovery.com Provides molecular insight into agonist binding mode and receptor activation, with related RXR agonists being successfully co-crystallized. news-medical.netwindows.net
RXRE-Mediated Transcription Assay To measure the ability of a compound to activate gene transcription through RXR binding to its DNA response element. nih.gov Confirms that this compound functions as a transcriptional agonist in a biologically relevant context. nih.govresearchgate.net
Mammalian Two-Hybrid (M2H) Assay To study ligand-induced protein-protein interactions (e.g., RXR homodimerization) and determine compound potency (EC50). nih.govnih.gov Used to quantify the potency of this compound and its analogs in inducing RXR-RXR interaction. mdpi.comresearchgate.net
Cell Viability/Proliferation Assays To measure the effect of a compound on cell health, cytotoxicity, or the inhibition of cell growth (IC50). nih.govtakarabio.com Used to determine the anti-proliferative characteristics of this compound analogs in cancer cell lines, such as leukemia. nih.gov

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are essential for determining a compound's effect on cell health and growth. nih.govtakarabio.combioradiations.com These assays measure various cellular characteristics, such as metabolic activity, cell membrane integrity, or ATP content. sigmaaldrich.compromega.com Common examples include MTT and WST-1 assays, which rely on the conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. takarabio.comsigmaaldrich.com

These methods are used to assess the anti-proliferative effects of compounds. For example, studies on novel analogs of this compound have utilized such assays in leukemia cell lines to establish their inhibitory concentration 50 (IC50) values. nih.gov The IC50 value represents the concentration of a compound that inhibits a specific biological process, such as cell proliferation, by 50%. This data is crucial for evaluating the potential of these compounds as anti-cancer agents. nih.gov

Gene Expression Analysis

Gene expression analysis is fundamental to understanding how this compound exerts its effects at the cellular level. By measuring the changes in the expression levels of specific genes following treatment with the compound, researchers can identify the biological pathways being modulated. cd-genomics.com This involves quantifying messenger RNA (mRNA) transcripts to determine which genes are activated or repressed, providing direct insight into the compound's functional consequences. cd-genomics.comnih.gov

Quantitative real-time PCR (qRT-PCR) is a targeted technique used to precisely measure the expression levels of a predetermined set of genes. nih.gov This method allows for the simultaneous amplification and quantification of DNA, providing a highly sensitive and specific measurement of gene expression changes in response to an agent like this compound. nih.govqiagen.com

In studies involving nuclear receptor signaling, qRT-PCR is essential for validating the effects of agonists on specific target genes. For instance, after treating cells with this compound, qRT-PCR can be employed to quantify the upregulation or downregulation of genes known to be regulated by RXR. This could include genes involved in metabolic control or cellular development. The technique is also used to confirm findings from broader transcriptomic analyses by providing more precise quantification of key differentially expressed genes. researchgate.net While specific gene targets for this compound are not detailed in the provided results, the methodology is standard for confirming the activity of RXR agonists on known response pathways. researchgate.netcd-genomics.com

To gain a comprehensive, unbiased view of the genes affected by this compound, researchers utilize transcriptomic profiling techniques such as RNA sequencing (RNA-Seq). cd-genomics.comfrontiersin.org This high-throughput method sequences the entire collection of RNA transcripts in a cell (the transcriptome), allowing for the identification of all genes that are differentially expressed after treatment with the compound. cd-genomics.comcd-genomics.com

This approach is crucial for discovering novel gene targets and understanding the full spectrum of biological processes modulated by this compound. frontiersin.org By comparing the transcriptomes of treated versus untreated cells, researchers can identify entire networks and pathways that are activated or repressed. plos.orgnih.gov For example, RNA-Seq could reveal that this compound not only affects known RXR target genes but also influences unforeseen pathways related to other cellular functions. oup.com This method provides a global picture of the compound's impact, forming the basis for new hypotheses about its mechanism of action. frontiersin.orgplos.org

Table 1: Comparison of Gene Expression Analysis Techniques

Feature Quantitative Real-Time PCR (qRT-PCR) Transcriptomic Profiling (e.g., RNA-Seq)
Scope Targeted analysis of a few specific genes Genome-wide, unbiased analysis of all transcripts
Primary Use Validation of gene expression changes, precise quantification Discovery of novel target genes and affected pathways
Sensitivity High, capable of detecting low copy numbers frontiersin.org High, can detect rare transcripts frontiersin.org
Data Output Relative or absolute quantification of specific mRNAs Comprehensive list of differentially expressed genes and pathways
Throughput Low to medium High, sequences millions of transcripts simultaneously

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Computational and In Silico Modeling

Computational, or in silico, methods are powerful tools for predicting and analyzing the molecular interactions that underpin the activity of compounds like this compound. longdom.orgresearchgate.net These approaches use computer simulations to model the binding of a ligand to its receptor, providing insights that can guide further experimental work and drug design. vlabs.ac.in

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. vlabs.ac.inomicsonline.org For this compound, docking simulations are used to model its interaction with the ligand-binding domain (LBD) of the RXRα receptor. nih.govnews-medical.net These simulations can predict the specific amino acid residues within the LBD that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound, stabilizing the complex. researchgate.netcreative-biolabs.com

The goal is to achieve a stable complex with an optimized conformation and minimal binding free energy. omicsonline.org The accuracy of these predictions helps researchers understand the structural basis for this compound's high selectivity and potency as an RXRα agonist. scbt.comnih.gov By visualizing the 3D pose of the bound ligand, scientists can infer the best fit and understand how the compound activates the receptor. vlabs.ac.inpitt.edu

Table 2: Predicted Interaction Parameters from Molecular Docking

Interaction Type Role in Binding Example Software/Tools
Hydrogen Bonds Provides specificity and directionality to the interaction. Discovery Studio, Pymol, LigGrep omicsonline.orgpitt.edu
Hydrophobic Interactions Major contributor to the overall binding energy. Glide, AutoDock, DiffDock biorxiv.org
Van der Waals Forces Fine-tunes the fit between ligand and receptor. OPLS-AA force field biorxiv.org
Electrostatic Forces Guides the ligand into the binding pocket. vlabs.ac.in Not specified

Structure-based drug design (SBDD) is a rational approach to developing new drugs that relies on the three-dimensional structure of the biological target. longdom.orgproteinstructures.com The principle is akin to designing a key for a specific lock. longdom.org By understanding the detailed 3D structure of the RXRα LBD, often obtained through techniques like X-ray crystallography, scientists can design or modify molecules like this compound to achieve optimal binding and desired biological activity. longdom.orgnews-medical.netdrugdiscoverynews.com

The design process is iterative. drugdesign.orgnih.gov It begins with identifying a lead compound, and structural information from its complex with the target is used to guide chemical modifications. proteinstructures.com For example, if docking studies reveal an opportunity to form an additional hydrogen bond, the compound's structure can be altered to include a suitable chemical group. drugdesign.org This iterative cycle of design, synthesis, and testing allows for the optimization of properties like potency and selectivity, which is fundamental to the development of highly specific modulators like this compound. proteinstructures.comnih.gov

Structure Activity Relationship Sar Studies and Analog Development of Cd 3254

Design and Synthesis of CD 3254 Analogs for Research Purposes

The design and synthesis of this compound analogs are driven by the goal of creating research tools with improved potency, selectivity, or distinct pharmacological profiles. Studies have involved modifying the core structure of this compound to explore the impact of these changes on its interaction with RXRs and other nuclear receptors researchgate.netnih.gov. For instance, researchers have synthesized analogs incorporating structural features like an isochroman (B46142) ring substitution for the aliphatic group present in related rexinoids researchgate.netnih.gov. These synthetic efforts aim to generate a library of compounds that can help dissect the complex roles of RXRs and their heterodimers in various biological pathways researchgate.netnih.gov. The synthesis of these analogs often involves multi-step chemical reactions, and their structures are confirmed using techniques like NMR studies and X-ray diffraction analysis researchgate.net.

Comparative Analysis of Potency and Selectivity among Rexinoids (e.g., Bexarotene (B63655), NEt-TMN analogs)

Comparative analysis is a key aspect of rexinoid research, positioning this compound and its analogs relative to other known RXR agonists like Bexarotene and NEt-TMN analogs. Bexarotene, an FDA-approved rexinoid, is a widely studied RXR agonist wikipedia.orgfishersci.caszabo-scandic.com. This compound is reported to have activity comparable to Bexarotene researchgate.netmdpi.com.

Studies have compared the ability of this compound analogs, Bexarotene, and NEt-TMN analogs to induce RXR agonism researchgate.netnih.gov. While Bexarotene is a potent RXR agonist, its use can lead to off-target effects due to its influence on other RXR-dependent nuclear receptor pathways researchgate.netnih.govnih.gov. Research indicates that some novel this compound analogs, as well as analogs of Bexarotene and NEt-TMN, have shown increased potency compared to Bexarotene in certain assays researchgate.netnih.gov. Furthermore, efforts are focused on developing rexinoids with increased RXR selectivity and decreased potential for cross-signaling with other receptors like RARs, thyroid hormone receptors (TR), and liver X receptors (LXR), which are associated with side effects such as hypothyroidism and hyperlipidemia researchgate.netnih.govnih.gov.

The following table summarizes comparative potency and selectivity findings from research studies:

CompoundRXR Agonism Activity (Relative to Bexarotene)RAR Cross-SignalingLXR Activity (Potential for Hyperlipidemia)Research Utility Focus
Bexarotene1.0 (Reference)PresentPresentApproved therapeutic, Research standard researchgate.netnih.govnih.gov
This compoundComparable to Bexarotene researchgate.netmdpi.comInsignificant fishersci.atguidetomalariapharmacology.orgglpbio.comNot explicitly detailed in search results focused on SARResearch tool, starting point for analog design researchgate.netnih.gov
Novel this compound AnalogsEquivalent or elevated glpbio.comInsignificant glpbio.comSelect analogs show decreased hindrance of other RXR-dependent pathways glpbio.comEnhanced RXR selectivity, decreased cross-signaling, improved anti-proliferative characteristics in research models glpbio.comresearchgate.netnih.gov
Novel NEt-TMN AnalogsMore potent than Bexarotene (some analogs) researchgate.netnih.govReduced (many analogs) researchgate.netnih.govAssessed for potential to provoke raised triglycerides researchgate.netnih.govIncreased RXR selectivity, decreased potential for cross-signaling, improved anti-proliferative characteristics in research models researchgate.netnih.gov
Novel Bexarotene AnalogsMore potent than Bexarotene (some analogs) researchgate.netnih.govReduced (many analogs) researchgate.netnih.govAssessed for potential to provoke raised triglycerides researchgate.netnih.govIncreased RXR selectivity, decreased potential for cross-signaling, improved anti-proliferative characteristics in research models researchgate.netnih.gov

Note: This table is based on the findings from the provided search snippets and focuses on the comparative aspects mentioned in the context of SAR and analog development for research purposes.

Impact of Structural Modifications on RXR Agonism and Off-Target Activities

Structural modifications to this compound and other rexinoids have a direct impact on their interaction with RXRs and their potential for off-target activities. The goal of these modifications in a research context is often to enhance RXR agonism while minimizing undesirable interactions with other nuclear receptors researchgate.netnih.gov.

For example, introducing specific functional groups or altering the ring structures can influence the binding affinity and efficacy of the compound at the RXR ligand-binding domain researchgate.netacs.org. Studies have shown that certain structural motifs can lead to increased RXR selectivity and reduced cross-signaling with RARs researchgate.netnih.gov. The placement of substituents, such as methyl groups, has been shown to affect the potency of rexinoids and can potentially influence interactions that contribute to off-target effects like hyperlipidemia acs.org. Researchers assess the impact of these modifications through various in vitro assays, including those measuring RXR activation, RAR activity, and activity at other potentially interacting receptors like LXR researchgate.netnih.gov. These studies help to delineate the specific structural features responsible for desired RXR agonism and those that contribute to off-target effects, guiding the design of improved research compounds researchgate.netnih.govacs.org.

Development of Novel Rexinoids with Enhanced Research Utility

The ongoing development of novel rexinoids, building upon compounds like this compound, is crucial for advancing research into the diverse roles of RXRs. The aim is to create compounds with enhanced research utility, meaning they possess properties that make them better tools for studying RXR-mediated pathways. researchgate.netnih.govcloudfront.net

This includes developing rexinoids with increased potency to elicit stronger RXR responses at lower concentrations, improved selectivity to specifically target RXRs without activating other nuclear receptors, and potentially biased agonism to selectively modulate specific RXR heterodimers researchgate.netnih.govmdpi.com. Novel analogs of this compound and other rexinoids are being developed and evaluated for their ability to induce RXR agonism, their selectivity profiles, and their effects in various research models, such as leukemia cell lines researchgate.netnih.gov. These studies contribute to a better understanding of RXR pharmacology and facilitate the investigation of RXR-mediated processes in various biological and disease contexts researchgate.netnih.govnih.gov. The development of such selective and potent research tools is vital for dissecting the complex signaling networks involving RXRs and identifying potential targets for further investigation researchgate.netnih.govcloudfront.net.

Future Directions and Advanced Research Perspectives for Cd 3254

Elucidation of Novel CD 3254-Mediated Signaling Pathways

Current understanding highlights this compound's primary mechanism of action as a selective agonist for RXRα fishersci.atscbt.comglpbio.com. RXRα is predominantly expressed in tissues such as the liver, intestines, kidneys, and epidermis glpbio.com. As an RXR agonist, this compound influences gene transcription by promoting the formation and activity of RXR homodimers or, more significantly, heterodimers with partner receptors scbt.comglpbio.com. These heterodimers bind to specific DNA sequences, known as response elements, to modulate the expression of target genes nih.gov.

While the interaction with canonical partners like RARs, PPARs, and LXRs is established for RXRs in general, the specific nuances of this compound's interactions and downstream effects warrant further investigation scbt.comglpbio.com. Future research aims to fully elucidate novel signaling pathways mediated by this compound. This includes identifying less-characterized heterodimer partners, exploring the precise co-regulator complexes recruited upon this compound binding to RXRα, and mapping the complete transcriptional networks regulated by these complexes in various cell types and physiological contexts nih.govacs.org. Understanding how this compound binding influences the stability and activity of different RXR heterodimers, and the subsequent impact on gene expression profiles, represents a key area for future research scbt.com.

For instance, studies have shown that RXRα can bind to regulatory sequences of genes like LOXL1, influencing their expression nih.govmdpi.com. Further research with this compound could explore its specific impact on such gene regulation and identify other direct or indirect gene targets and the signaling cascades they initiate. The selective modulation of RXR isoforms by compounds like this compound is crucial for dissecting their roles in different tissues and processes, potentially explaining varied effects observed with broader retinoid treatments mdpi.com.

Integration of this compound Research into Systems Biology Frameworks

The multifaceted roles of RXRs as central hubs in nuclear receptor signaling make this compound a relevant compound for integration into systems biology frameworks scbt.comnih.gov. Systems biology seeks to understand biological systems as integrated networks rather than isolated components. Given that RXRs heterodimerize with a wide array of nuclear receptors involved in metabolism, inflammation, development, and cellular differentiation, studying this compound's effects within a systems biology context can provide a holistic view of its impact scbt.comnih.gov.

Future research involves using high-throughput techniques such as transcriptomics, proteomics, and metabolomics in conjunction with this compound treatment to map the global cellular responses. This can reveal how this compound-mediated RXR activation influences entire gene regulatory networks, protein interaction profiles, and metabolic pathways. For example, research has explored the crosstalk between retinoic acid signaling (involving RXRs) and other pathways like TGF-β signaling in the context of matrix metabolism nih.govmdpi.com. Integrating this compound research into such frameworks can help delineate the complex interplay between different signaling cascades and how their dysregulation contributes to disease nih.govmdpi.com.

By analyzing the extensive data generated from these approaches, researchers can develop computational models to predict the effects of this compound on complex biological processes and identify potential synergistic or antagonistic interactions with other signaling pathways or therapeutic interventions. This integrated approach is essential for understanding the full scope of RXRα modulation by this compound and its implications in health and disease.

Development of Next-Generation Research Tools Based on this compound Scaffold

This compound, as a selective RXRα agonist, serves as a valuable chemical tool for probing RXRα-mediated biology fishersci.atscbt.comglpbio.comnews-medical.net. However, the development of next-generation research tools based on the this compound scaffold is an important future direction. This is driven by the continuous need for more potent, selective, and stable probes to dissect the intricate roles of RXR subtypes and their various heterodimers nih.govacs.org.

Existing research notes that some RXR ligand scaffolds, including those with acrylic acid motifs like this compound, may possess undesirable structural elements that could affect stability nih.govacs.org. Future work can focus on structural modifications of the this compound scaffold to improve its physicochemical properties, such as metabolic stability and pharmacokinetic profiles, without compromising its potency and selectivity for RXRα researchgate.net.

Furthermore, developing fluorescent or tagged versions of this compound could provide invaluable tools for studying receptor localization, dimerization dynamics, and ligand-receptor binding kinetics in live cells news-medical.net. Creating photoactivable derivatives could allow for precise temporal control over RXRα activation, enabling researchers to study the immediate downstream effects of signaling events. The development of isotype-selective rexinoids remains challenging due to the conserved nature of the RXR binding pocket, highlighting the need for innovative approaches in designing next-generation tools based on scaffolds like this compound news-medical.net. Such advanced tools would significantly enhance the ability to study RXRα function with greater precision and detail.

Exploration of this compound in Emerging Preclinical Disease Areas

The involvement of RXRs in a wide range of physiological processes suggests that this compound may have therapeutic potential in various disease areas. Beyond its established use as a research tool for RXRα, future directions include the exploration of this compound in emerging preclinical disease models scbt.comnih.gov.

One area of exploration is Pseudoexfoliation Syndrome, where dysregulated retinoic acid signaling has been implicated nih.govmdpi.comresearchgate.net. Studies have utilized this compound to investigate the effects of activating RXRα on the aberrant matrix metabolism observed in this condition, demonstrating its ability to suppress the production of PEX-associated matrix components in vitro nih.govmdpi.com. This suggests a potential anti-fibrotic effect that warrants further investigation in preclinical models of Pseudoexfoliation Syndrome.

Neurodegenerative disorders also represent a promising area for exploration. RXRs have been identified as potential targets for conditions like Alzheimer's disease (AD) nih.gov. This compound has been mentioned in the context of treating dysregulated lipid metabolism, which is increasingly recognized as a factor in neurodegenerative pathology google.com. Further preclinical studies could investigate the effects of this compound on lipid accumulation, inflammation, and neuronal function in models of AD and other neurodegenerative diseases google.com.

Given the role of RXRs in regulating cellular differentiation, apoptosis, and metabolism, exploring this compound in other preclinical disease models, such as metabolic disorders (beyond lipid metabolism) and specific types of cancer where RXR signaling is implicated, is also a logical future direction scbt.comglpbio.comnih.gov. While Bexarotene (B63655), another RXR agonist, has been explored in various cancers, the selective profile of this compound might offer distinct advantages or applications in specific cancer subtypes nih.gov.

Q & A

Q. What are the molecular mechanisms underlying CD 3254's selective modulation of RXRα?

this compound stabilizes RXRα heterodimers through unique conformational changes, enhancing transcriptional activity of target genes. Researchers should employ techniques like X-ray crystallography to resolve ligand-receptor binding structures and electrophoretic mobility shift assays (EMSAs) to validate dimer stabilization . Dose-dependent luciferase reporter assays in RXRα-expressing cell lines (e.g., HEK293T) can quantify transcriptional activation.

Q. Which standard assays are recommended to evaluate this compound's efficacy in preclinical studies?

Pharmacological evaluation should include:

  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays.
  • Functional activity : EC₅₀ determination via reporter gene assays (e.g., RXRE-luciferase).
  • Selectivity : Cross-testing against other nuclear receptors (e.g., RAR, PPAR) to confirm RXRα specificity. Refer to standardized protocols for compound characterization, including purity validation (HPLC ≥95%) and spectral data (NMR, MS) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to address non-linear pharmacokinetics of this compound?

  • Use log-scale concentrations (e.g., 1 nM–10 µM) to capture sigmoidal curves.
  • Incorporate negative controls (vehicle-only) and positive controls (e.g., Bexarotene).
  • Validate results across multiple biological replicates to account for inter-experiment variability.
  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients .

Q. What methodologies resolve contradictions in transcriptional data across cell lines?

  • Cross-validation : Repeat assays in primary cells (e.g., hepatocytes) and immortalized lines (e.g., HepG2).
  • Epigenetic profiling : Use ChIP-seq to assess chromatin accessibility at target loci.
  • Meta-analysis : Systematically compare datasets from public repositories (e.g., GEO) to identify confounding factors (e.g., cell cycle phase, serum starvation) .

Q. How can in vitro binding assays be optimized to account for this compound's lipophilicity?

  • Solubilize this compound in DMSO (≤0.1% final concentration) to prevent aggregation.
  • Include detergent controls (e.g., Tween-20) to minimize nonspecific binding.
  • Use microscale thermophoresis (MST) for low-volume, high-sensitivity measurements .

Q. What strategies improve reproducibility of this compound's effects in vivo?

  • Standardize animal models (e.g., knock-in mice with humanized RXRα).
  • Control for circadian rhythms by administering compounds at fixed times.
  • Document detailed protocols for tissue collection, storage, and RNA-seq library preparation .

Methodological Considerations

Q. Data Analysis

  • Conflict resolution : Apply Bayesian statistics to weigh evidence from conflicting studies, incorporating prior probabilities of experimental conditions .
  • Reproducibility : Share raw data (e.g., qPCR Ct values, Western blot images) in public repositories like Zenodo, adhering to FAIR principles .

Q. Experimental Design

  • Blinding : Use double-blinded protocols for animal studies to reduce bias.
  • Power analysis : Calculate sample sizes using tools like G*Power to ensure statistical validity .

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